Canthaxanthin

Catalog No.
S522583
CAS No.
514-78-3
M.F
C40H52O2
M. Wt
564.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Canthaxanthin

CAS Number

514-78-3

Product Name

Canthaxanthin

IUPAC Name

2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one

Molecular Formula

C40H52O2

Molecular Weight

564.8 g/mol

InChI

InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+

InChI Key

FDSDTBUPSURDBL-DKLMTRRASA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

C.I. 40850, Canthaxanthin, Canthaxanthine, Carophyll Red, Food Orange 8, Orobronze, Roxanthin Red 10

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)CCC2(C)C)C)\C)\C)/C)/C

The exact mass of the compound Canthaxanthin is 564.3967 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 374110. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Xanthophylls. It belongs to the ontological category of carotenone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Canthaxanthin is a highly lipophilic, red ketocarotenoid (β,β-carotene-4,4'-dione) widely procured for industrial pigmentation, specialized feed formulation, and lipid-phase antioxidant applications. Unlike β-carotene, it lacks provitamin A activity but features two carbonyl groups that significantly alter its electrochemical profile, thermal stability, and optical properties[1]. Absorbing light in the 465–470 nm range, it provides a distinct orange-red hue essential for high-value color saturation phases in commercial agriculture and food science . Its structural lack of hydroxyl groups—which are present in its close analog astaxanthin—confers distinct advantages in alkaline processing environments, making it a highly stable, non-reactive pigment and antioxidant under specific industrial extraction and formulation conditions.

Substituting canthaxanthin with generic carotenes (like β-carotene) or other xanthophylls (like lutein or astaxanthin) frequently results in formulation failure or missed product specifications. In acidic environments, β-carotene undergoes rapid degradation, whereas canthaxanthin's carbonyl groups undergo preferential non-degradative protonation, preserving the molecule's structural integrity [1]. In alkaline conditions, such as methanolic sodium hydroxide saponification, astaxanthin suffers significant zero-order degradation, while canthaxanthin exhibits zero measurable loss [2]. Furthermore, in pigmentation procurement, yellow xanthophylls (lutein, apo-ester) peak at 445–450 nm and physically cannot achieve the orange-red color phase (YolkFan scores >10) required for premium consumer products, necessitating canthaxanthin's specific 465–470 nm wavelength.

Superior Stability in Acidic Environments

In homogeneous acidic solutions (e.g., containing trifluoroacetic acid), carotenoids undergo proton-induced degradation. However, ketocarotenoids like canthaxanthin demonstrate significantly slower degradation rates compared to β-carotene and zeaxanthin. This resistance is attributed to the preferential, non-degradative protonation of canthaxanthin's carbonyl groups, which protects the conjugated polyene chain from rapid electrophilic attack[1].

Evidence DimensionDegradation rate in acidic solution
Target Compound DataCanthaxanthin (Slower degradation via stable carbonyl protonation)
Comparator Or Baselineβ-carotene and zeaxanthin (Rapid degradation and spectral loss at 464 nm)
Quantified DifferenceSubstantially slower kinetic decay of the primary absorption band in 0.01-0.5 M acid concentrations.
ConditionsAerated and deaerated benzene solutions with trifluoroacetic acid.

Allows for the procurement of a stable red colorant in slightly acidic beverage or food formulations where β-carotene would rapidly bleach and degrade.

Zero-Loss Stability During Alkaline Saponification

During the extraction and saponification of carotenoid mixtures using methanolic sodium hydroxide (0.018 M to higher concentrations at 22°C), astaxanthin undergoes significant zero-order degradation that is directly proportional to the NaOH concentration. In stark contrast, canthaxanthin exhibits absolute stability with no measurable loss during the same 6-hour alkaline hydrolysis process[1].

Evidence DimensionPigment loss during methanolic NaOH saponification
Target Compound DataCanthaxanthin (0% loss)
Comparator Or BaselineAstaxanthin (Significant zero-order degradation proportional to NaOH molarity)
Quantified DifferenceComplete preservation of canthaxanthin vs. progressive destruction of astaxanthin under identical alkaline conditions.
Conditions0.018 M methanolic NaOH, 22°C, 6 hours under nitrogen.

Enables aggressive alkaline saponification protocols to remove lipid contaminants without sacrificing the target canthaxanthin yield, a critical advantage over astaxanthin in industrial downstream processing.

Elevated Electrochemical Oxidation Potential

The electrochemical oxidation potential of a carotenoid dictates its radical scavenging hierarchy and stability against reactive oxygen species. Canthaxanthin possesses a significantly higher first oxidation potential (~0.775 V vs SCE in CH2Cl2) compared to β-carotene (~0.634 V vs SCE). This +141 mV difference means canthaxanthin is harder to oxidize, altering its behavior in supramolecular complexes and lipid bilayers [1].

Evidence DimensionFirst electrochemical oxidation potential (E1/2)
Target Compound DataCanthaxanthin (~0.775 V vs SCE)
Comparator Or Baselineβ-carotene (~0.634 V vs SCE)
Quantified Difference+141 mV higher oxidation potential for canthaxanthin.
ConditionsMeasured via cyclic voltammetry in non-polar solvent (CH2Cl2) vs. Saturated Calomel Electrode (SCE).

Provides a more controlled, less easily exhausted antioxidant profile in highly oxidative industrial matrices, preventing premature pro-oxidant transitions seen in lower-potential carotenes.

Wavelength Specificity for Orange-Red Color Phase Saturation

In industrial pigmentation (e.g., poultry feed for egg yolk coloration), yellow carotenoids like apo-ester and lutein absorb at 445–450 nm and can only establish a yellow base (YolkFan score ~7). Canthaxanthin absorbs at 465–470 nm. Because the human eye's dose-related color response to red carotenoids is non-linear and dominant, adding just 4 ppm of canthaxanthin to a yellow base shifts the hue to a premium orange-red (YolkFan score 13), a physical impossibility for yellow xanthophylls regardless of dosage .

Evidence DimensionAbsorption wavelength and visual hue shift
Target Compound DataCanthaxanthin (465–470 nm; triggers secondary color phase)
Comparator Or BaselineApo-ester / Lutein (445–450 nm; limited to primary saturation phase)
Quantified Difference+20 nm wavelength shift enabling YolkFan scores >10.
ConditionsFeed formulation matrices and subsequent lipid deposition in egg yolks.

Dictates the procurement necessity of canthaxanthin as the exclusive 'color phase' additive for premium, high-score pigmented agricultural products.

Premium Egg Yolk and Aquaculture Pigmentation

Directly following its 465–470 nm absorption profile and high dose-response efficiency, canthaxanthin is the mandatory procurement choice for the 'color phase' in poultry diets. It is used in precise ratios (e.g., 4 ppm canthaxanthin over a yellow base) to push YolkFan scores from 7 to 13+, a result unattainable with lutein or apo-ester alone .

Acidic Beverage and Functional Food Formulation

Due to its preferential carbonyl protonation, canthaxanthin resists the rapid acid-induced degradation that destroys β-carotene [1]. It is the optimal red colorant and antioxidant for slightly acidic environments, such as fortified fruit juices (e.g., tomato or citrus matrices) and sports drinks containing citric or ascorbic acid.

High-Yield Alkaline Extraction Workflows

Because canthaxanthin exhibits zero loss during methanolic sodium hydroxide saponification—unlike astaxanthin, which degrades linearly with NaOH concentration—it is the ideal target compound or internal standard for lipid-heavy extractions requiring aggressive alkaline hydrolysis to remove triglycerides[2].

Controlled-Release Supramolecular Antioxidant Complexes

Leveraging its elevated oxidation potential (~0.775 V vs SCE), canthaxanthin is highly suited for inclusion in cyclodextrin or glycyrrhizic acid micelles. Its higher resistance to initial oxidation compared to β-carotene allows it to serve as a long-lasting, controlled radical scavenger in advanced cosmetic or pharmaceutical lipid bilayers [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Deep violet crystals or crystalline powder
Solid

XLogP3

11.4

Hydrogen Bond Acceptor Count

2

Exact Mass

564.396730897 Da

Monoisotopic Mass

564.396730897 Da

Boiling Point

717.00 °C. @ 760.00 mm Hg

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4C3C6403MU

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 89 of 90 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Antioxidants

Other CAS

514-78-3

Wikipedia

Canthaxanthin

Use Classification

Food additives
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant

Dates

Last modified: 08-15-2023
1: Papp T, Csernetics A, Nagy G, Bencsik O, Iturriaga EA, Eslava AP, Vágvölgyi C. Canthaxanthin production with modified Mucor circinelloides strains. Appl Microbiol Biotechnol. 2013 Jun;97(11):4937-50. doi: 10.1007/s00253-012-4610-2. Epub 2012 Dec 9. PubMed PMID: 23224586.
2: Mordi RC, Walton JC. Identification of products from canthaxanthin oxidation. Food Chem. 2016 Apr 15;197(Pt A):836-40. doi: 10.1016/j.foodchem.2015.11.053. Epub 2015 Nov 12. PubMed PMID: 26617024.
3: Grama BS, Chader S, Khelifi D, Agathos SN, Jeffryes C. Induction of canthaxanthin production in a Dactylococcus microalga isolated from the Algerian Sahara. Bioresour Technol. 2014 Jan;151:297-305. doi: 10.1016/j.biortech.2013.10.073. Epub 2013 Nov 1. PubMed PMID: 24262839.
4: Sujak A. Exceptional molecular organization of canthaxanthin in lipid membranes. Acta Biochim Pol. 2012;59(1):31-3. Epub 2012 Mar 17. Review. PubMed PMID: 22428120.
5: Gharibzahedi SM, Razavi SH, Mousavi M. Characterizing the natural canthaxanthin/2-hydroxypropyl-β-cyclodextrin inclusion complex. Carbohydr Polym. 2014 Jan 30;101:1147-53. doi: 10.1016/j.carbpol.2013.10.074. Epub 2013 Oct 27. PubMed PMID: 24299886.
6: Grama BS, Delhaye A, Chader S, Khelifi D, Agathos S, Jeffryes C. Canthaxanthin, astaxanthin and adonixanthin production from a dactylococcus microalga in a new flat plate airlift photobioreactor. Commun Agric Appl Biol Sci. 2014;79(1):65-70. PubMed PMID: 25864315.
7: Rostami F, Razavi SH, Sepahi AA, Gharibzahedi SM. Canthaxanthin biosynthesis by Dietzia natronolimnaea HS-1: effects of inoculation and aeration rate. Braz J Microbiol. 2014 Aug 29;45(2):447-56. eCollection 2014. PubMed PMID: 25242927; PubMed Central PMCID: PMC4166268.
8: Zhou X, Xie JR, Tao L, Xin ZJ, Zhao FW, Lu XH, Zhao MR, Wang L, Liang JP. The effect of microdosimetric 12C6+ heavy ion irradiation and Mg2+ on canthaxanthin production in a novel strain of Dietzia natronolimnaea. BMC Microbiol. 2013 Sep 28;13:213. doi: 10.1186/1471-2180-13-213. PubMed PMID: 24074304; PubMed Central PMCID: PMC3849488.
9: Gao Y, Xu D, Kispert LD. Hydrogen Bond Formation between the Carotenoid Canthaxanthin and the Silanol Group on MCM-41 Surface. J Phys Chem B. 2015 Aug 20;119(33):10488-95. doi: 10.1021/acs.jpcb.5b05645. Epub 2015 Aug 10. PubMed PMID: 26230844.
10: Veiga-Crespo P, Vinuesa T, Viñas M, Villa TG. Analysis of canthaxanthin production by Gordonia jacobaea. Methods Mol Biol. 2012;892:159-72. doi: 10.1007/978-1-61779-879-5_8. PubMed PMID: 22623301.
11: Hojjati M, Razavi SH, Rezaei K, Gilani K. Stabilization of canthaxanthin produced by Dietzia natronolimnaea HS-1 with spray drying microencapsulation. J Food Sci Technol. 2014 Sep;51(9):2134-40. doi: 10.1007/s13197-012-0713-0. Epub 2012 May 5. PubMed PMID: 25190874; PubMed Central PMCID: PMC4152546.
12: Chang CS, Chang CL, Lai GH. Reactive oxygen species scavenging activities in a chemiluminescence model and neuroprotection in rat pheochromocytoma cells by astaxanthin, beta-carotene, and canthaxanthin. Kaohsiung J Med Sci. 2013 Aug;29(8):412-21. doi: 10.1016/j.kjms.2012.12.002. Epub 2013 Feb 8. PubMed PMID: 23906231.
13: Schöpf L, Mautz J, Sandmann G. Multiple ketolases involved in light regulation of canthaxanthin biosynthesis in Nostoc punctiforme PCC 73102. Planta. 2013 May;237(5):1279-85. doi: 10.1007/s00425-013-1846-8. Epub 2013 Jan 30. PubMed PMID: 23361890.
14: Rosa AP, Scher A, Sorbara JO, Boemo LS, Forgiarini J, Londero A. Effects of canthaxanthin on the productive and reproductive performance of broiler breeders. Poult Sci. 2012 Mar;91(3):660-6. doi: 10.3382/ps.2011-01582. PubMed PMID: 22334741.
15: Zheng YF, Bae SH, Kwon MJ, Park JB, Choi HD, Shin WG, Bae SK. Inhibitory effects of astaxanthin, β-cryptoxanthin, canthaxanthin, lutein, and zeaxanthin on cytochrome P450 enzyme activities. Food Chem Toxicol. 2013 Sep;59:78-85. doi: 10.1016/j.fct.2013.04.053. Epub 2013 May 11. PubMed PMID: 23669408.
16: Yuri T, Yoshizawa K, Emoto Y, Kinoshita Y, Yuki M, Tsubura A. Effects of Dietary Xanthophylls, Canthaxanthin and Astaxanthin on N-Methyl-N-nitrosourea-induced Rat Mammary Carcinogenesis. In Vivo. 2016 11-12;30(6):795-800. PubMed PMID: 27815463.
17: Niu J, Li CH, Liu YJ, Tian LX, Chen X, Huang Z, Lin HZ. Dietary values of astaxanthin and canthaxanthin in Penaeus monodon in the presence and absence of cholesterol supplementation: effect on growth, nutrient digestibility and tissue carotenoid composition. Br J Nutr. 2012 Jul 14;108(1):80-91. doi: 10.1017/S0007114511005423. Epub 2011 Dec 6. PubMed PMID: 22142867.
18: Brizio P, Benedetto A, Righetti M, Prearo M, Gasco L, Squadrone S, Abete MC. Astaxanthin and canthaxanthin (xanthophyll) as supplements in rainbow trout diet: in vivo assessment of residual levels and contributions to human health. J Agric Food Chem. 2013 Nov 20;61(46):10954-9. doi: 10.1021/jf4012664. Epub 2013 Nov 5. PubMed PMID: 24156372.
19: Venugopalan V, Tripathi SK, Nahar P, Saradhi PP, Das RH, Gautam HK. Characterization of canthaxanthin isomers isolated from a new soil Dietzia sp. and their antioxidant activities. J Microbiol Biotechnol. 2013 Feb;23(2):237-45. PubMed PMID: 23412067.
20: Gharibzahedi SM, Razavi SH, Mousavi M. Feeding strategies for the improved biosynthesis of canthaxanthin from enzymatic hydrolyzed molasses in the fed-batch fermentation of Dietzia natronolimnaea HS-1. Bioresour Technol. 2014 Feb;154:51-8. doi: 10.1016/j.biortech.2013.12.013. Epub 2013 Dec 11. PubMed PMID: 24384310.

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